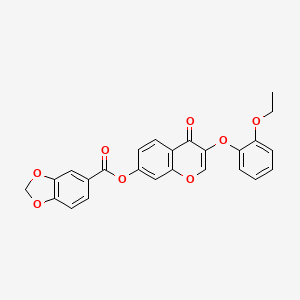

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-2-28-18-5-3-4-6-20(18)33-23-13-29-21-12-16(8-9-17(21)24(23)26)32-25(27)15-7-10-19-22(11-15)31-14-30-19/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGZHDSQNYRRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the ethoxyphenoxy group and the benzodioxole moiety. Key reagents often include ethyl bromoacetate, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several chromen-carboxylate derivatives, differing primarily in substituent positions, functional groups, and molecular modifications. Below is a detailed comparison based on substituent effects, analytical methods, and inferred properties:

Substituent Position and Type

- 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (): Substituent: 4-Methoxyphenoxy (para-methoxy). Key Differences: The methoxy group at the para position reduces steric hindrance compared to the ortho-ethoxy group in the target compound. Analytical Method: Detected via LCMS in Binahong leaf extracts, indicating natural occurrence .

- [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 1,3-benzodioxole-5-carboxylate (): Substituents: 4-Methoxyphenoxy + 2-trifluoromethyl. Key Differences: The trifluoromethyl group at C2 introduces strong electron-withdrawing effects, which may enhance metabolic stability or alter electronic distribution. This modification is absent in the target compound. Molecular Weight: 500.07 g/mol (reported), significantly higher than the target compound due to the CF3 group .

- [3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate (): Substituents: 3-Methoxyphenoxy (meta-methoxy) + 2-methyl. Key Differences: The methyl group at C2 may restrict chromen ring flexibility, while the meta-methoxy substituent could alter binding interactions compared to the ortho-ethoxy group. CAS No.: 859138-57-1 (documented in synthetic libraries) .

Structural and Functional Implications

Key Observations :

Steric Effects : Ortho substitution (target) introduces greater steric hindrance than para/meta positions, possibly affecting binding to biological targets.

Electron Effects : Trifluoromethyl () increases electron-withdrawing capacity, contrasting with the electron-donating ethoxy group in the target compound.

Analytical and Computational Tools

Structural elucidation of similar compounds often employs LCMS for detection () and crystallographic software suites like SHELX for resolving molecular configurations ().

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines chromenone and benzodioxole moieties. Its IUPAC name is 3-(2-ethoxyphenoxy)-4-oxochromen-7-yl N,N-diethylcarbamate . The molecular formula is with a molecular weight of approximately 393.42 g/mol.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including:

- Antioxidant Activity : Compounds derived from benzodioxole have been shown to possess antioxidative properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Several derivatives have demonstrated efficacy against various microbial strains.

- Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways.

The mechanism of action for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Radical Scavenging : The antioxidant properties may stem from its ability to scavenge free radicals, thus protecting cells from damage.

Antioxidant Activity

A study evaluating various benzodioxole derivatives found that compounds with similar structures exhibited promising antioxidant activity. For instance, a related compound demonstrated an IC50 value of 86.3 μM in DPPH scavenging assays, indicating moderate antioxidative potential .

Antimicrobial Properties

Research on benzodioxole derivatives highlights their antimicrobial effects. A recent study indicated that certain benzodioxole acids showed larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively .

Anticancer Studies

In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells. For example, a derivative demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Benzodioxole derivative | Antioxidant | 86.3 μM |

| Compound B | Chromenone derivative | Anticancer | Not specified |

| Compound C | Ethoxyphenoxy derivative | Antimicrobial | LC50: 28.9 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.